In-Depth Technical Guide to 1-Piperidinepropanol (CAS 104-58-5)
In-Depth Technical Guide to 1-Piperidinepropanol (CAS 104-58-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 1-Piperidinepropanol (CAS 104-58-5), a versatile building block in pharmaceutical and chemical research.
Core Properties of 1-Piperidinepropanol
1-Piperidinepropanol is a colorless to pale yellow liquid characterized by a piperidine ring linked to a propanol group.[1][2] This bifunctional nature, possessing both a tertiary amine and a primary alcohol, makes it a valuable intermediate in organic synthesis.[2]
Physicochemical Properties
The key physicochemical properties of 1-Piperidinepropanol are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 104-58-5 | [3] |
| Molecular Formula | C₈H₁₇NO | [2][3] |
| Molecular Weight | 143.23 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | 94-95 °C at 0.5 mmHg | [3] |
| Density | 0.944 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.4775 | [3] |
| Flash Point | 208 °F (97.8 °C) - closed cup | [3] |
| pKa | 15.12 ± 0.10 (Predicted) | [3] |
| Vapor Pressure | 0.00777 mmHg at 25°C | [3] |
Safety and Toxicity
1-Piperidinepropanol is classified as an irritant and requires careful handling in a laboratory setting.[3][5] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn.[5]
| Safety & Toxicity Data | Value | Reference(s) |
| Hazard Codes | Xi (Irritant) | [3][5] |
| Hazard Statements | H315, H319, H335 | [5] |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | |
| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [5] |
| Safety Statements | S26, S36 | [5] |
| LD50 (Intravenous, mouse) | 58 mg/kg | [5] |
| WGK (Germany) | 3 | [3] |
| RTECS Number | TN2414500 | [3][5] |
Synthetic Applications and Experimental Protocols
1-Piperidinepropanol serves as a key starting material in the synthesis of a variety of biologically active molecules, particularly in the development of receptor antagonists and other pharmaceutical agents.[3][6] Its utility is prominently featured in several important organic reactions.
General Experimental Workflow
The use of 1-Piperidinepropanol in a multi-step synthesis typically follows a logical progression of functional group transformations to build the final target molecule.
Caption: General workflow for synthesizing a target molecule from 1-Piperidinepropanol.
Mitsunobu Reaction
The hydroxyl group of 1-Piperidinepropanol can be converted to a variety of other functional groups, such as esters and ethers, via the Mitsunobu reaction.[1][7][8] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon.[1][9]
Representative Protocol:
-
Reaction Setup: To a solution of 1-Piperidinepropanol (1.0 eq.) and a suitable nucleophile (e.g., a carboxylic acid, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes) is added triphenylphosphine (PPh₃, 1.5 eq.).[7][8] The resulting mixture is stirred at room temperature for 5-10 minutes.
-
Addition of Azodicarboxylate: The reaction mixture is cooled to 0 °C in an ice bath.[1][7] Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is then added dropwise, ensuring the internal temperature remains below 10 °C.[10]
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 6-8 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.[7]
-
Work-up: The solvent is removed under reduced pressure. The residue is then taken up in diethyl ether, and the precipitated triphenylphosphine oxide and hydrazine byproducts are removed by filtration.[9] The filtrate is washed sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired product.[7]
Suzuki-Miyaura Coupling
While 1-Piperidinepropanol itself is not directly used in Suzuki-Miyaura coupling, it can be readily converted to a halide or triflate, which can then participate in this powerful carbon-carbon bond-forming reaction. This is particularly useful for synthesizing biaryl structures commonly found in pharmaceuticals.
Representative Protocol (for a derivative of 1-Piperidinepropanol):
-
Preparation of the Halide/Triflate: The hydroxyl group of 1-Piperidinepropanol is first converted to a suitable leaving group, such as a bromide or triflate, using standard procedures (not detailed here).
-
Reaction Setup: In a Schlenk flask, the 1-piperidinepropyl halide/triflate (1.0 eq.), a boronic acid or boronate ester (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq.) are combined in a solvent system such as 1,4-dioxane and water.[11][12][13]
-
Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: The flask is sealed and heated to 80-110 °C with vigorous stirring until the starting halide is consumed, as monitored by TLC or GC-MS.[12][13]
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.[12] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the coupled product.[11]
Role in the Synthesis of Bioactive Molecules
1-Piperidinepropanol is a precursor for the synthesis of ligands targeting various receptors in the central nervous system.
Histamine H₃ Receptor Antagonists
The piperidine moiety is a common scaffold in the design of Histamine H₃ receptor antagonists, which are being investigated for the treatment of various neurological and psychiatric disorders.[14][15][16][17][18]
Histamine H₃ Receptor Signaling Pathway:
The Histamine H₃ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Activation of the H3 receptor inhibits adenylyl cyclase via Gαi/o.
Serotonin-4 (5-HT₄) Receptor Antagonists
The piperidine structure is also a key pharmacophore in the development of Serotonin-4 (5-HT₄) receptor antagonists, which have potential therapeutic applications in gastrointestinal disorders.[19][20][21]
Serotonin-4 (5-HT₄) Receptor Signaling Pathway:
The 5-HT₄ receptor is a Gs-protein coupled receptor. Its activation by serotonin stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).
Caption: Activation of the 5-HT4 receptor stimulates adenylyl cyclase via Gαs.
Conclusion
1-Piperidinepropanol (CAS 104-58-5) is a commercially available and versatile chemical building block with significant applications in medicinal chemistry and drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it an essential precursor for the synthesis of complex molecules, including potent and selective receptor antagonists. A thorough understanding of its properties and reactivity is crucial for its effective utilization in research and development.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. CAS 104-58-5: 1-Piperidinepropanol | CymitQuimica [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Piperidinepropanol | CAS#:104-58-5 | Chemsrc [chemsrc.com]
- 6. 1-Piperidinepropanol | 104-58-5 [chemicalbook.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and preliminary pharmacological investigation of new N-substituted-N-[ω-(ω-phenoxy-alkylpiperazin-1-yl)alkyl]guanidines as non-imidazole histamine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. deepdyve.com [deepdyve.com]
- 18. mdpi.com [mdpi.com]
- 19. Novel antagonists of serotonin-4 receptors: Synthesis and biological evaluation of pyrrolothienopyrazines-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 20. The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]
